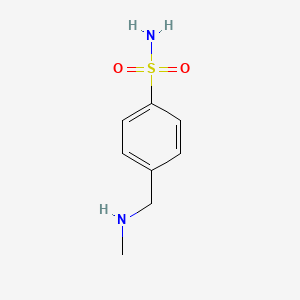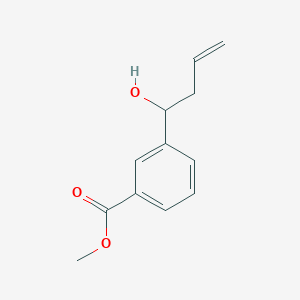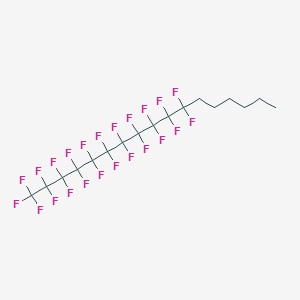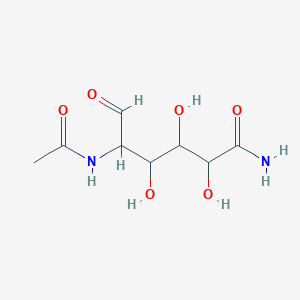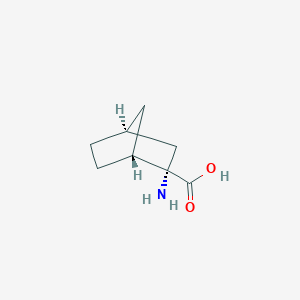![molecular formula C12H16ClNO B12090309 6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)
6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a methoxy group at the 6’ position and an amine group at the 2 position, making it a versatile molecule in various chemical reactions and applications. Its hydrochloride form enhances its solubility in water, facilitating its use in different research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclopropanation reaction. This can be achieved by reacting an indene derivative with a diazo compound in the presence of a catalyst such as rhodium or copper.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the spirocyclic intermediate.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amine group can be reduced to form a primary amine or further reduced to an alkane.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium iodide or thiourea can be used in the presence of a suitable solvent like acetone or ethanol.
Major Products
Oxidation: Methoxy group oxidation can yield 6’-formyl-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride.
Reduction: Reduction of the amine group can produce 2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The spirocyclic structure provides rigidity, enhancing the compound’s specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
- 6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride
- 6-methoxy-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid
Comparison
Compared to similar compounds, 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride stands out due to its unique combination of functional groups and spirocyclic structure. This uniqueness allows for distinct reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
5-methoxyspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-9-3-2-8-4-5-12(7-11(12)13)10(8)6-9;/h2-3,6,11H,4-5,7,13H2,1H3;1H |
Clave InChI |
RNOYYEUTYDPZFP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCC23CC3N)C=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride](/img/structure/B12090235.png)
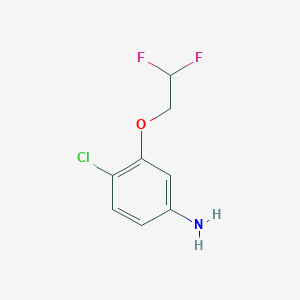

![2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12090261.png)
